Cas no 33714-05-5 (2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole)
![2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole structure](https://ja.kuujia.com/scimg/cas/33714-05-5x500.png)
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole
- SR-01000445808
- 33714-05-5
- 2-(4-methoxyphenyl)-3-(1-(4-methoxyphenyl)-2-nitroethyl)-1H-indole
- Oprea1_819373
- Oprea1_626629
- AKOS000539966
- F0842-0063
- AKOS016290599
- SR-01000445808-1
- STL487167
- EN300-18207866
- UPCMLD0ENAT5466001:001
- EU-0039677
- Z56174676
- 1H-Indole, 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-
-
- インチ: 1S/C24H22N2O4/c1-29-18-11-7-16(8-12-18)21(15-26(27)28)23-20-5-3-4-6-22(20)25-24(23)17-9-13-19(30-2)14-10-17/h3-14,21,25H,15H2,1-2H3
- InChIKey: XUQODCUAOKDYKC-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](CC(C1C=CC(=CC=1)OC)C1=C(C2C=CC(=CC=2)OC)NC2C=CC=CC1=2)=O
計算された属性
- せいみつぶんしりょう: 402.15795719g/mol
- どういたいしつりょう: 402.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 552
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 80.1Ų
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0842-0063-10mg |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole |
33714-05-5 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F0842-0063-2mg |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole |
33714-05-5 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0842-0063-25mg |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole |
33714-05-5 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0842-0063-2μmol |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole |
33714-05-5 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0842-0063-5mg |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole |
33714-05-5 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0842-0063-40mg |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole |
33714-05-5 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
A2B Chem LLC | BA68717-25mg |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole |
33714-05-5 | 25mg |
$360.00 | 2024-04-20 | ||
A2B Chem LLC | BA68717-1mg |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole |
33714-05-5 | 1mg |
$245.00 | 2024-04-20 | ||
Enamine | EN300-18207866-0.05g |
33714-05-5 | 90% | 0.05g |
$212.0 | 2023-09-19 | ||
Life Chemicals | F0842-0063-30mg |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole |
33714-05-5 | 90%+ | 30mg |
$119.0 | 2023-07-28 |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole 関連文献
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1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indoleに関する追加情報
Introduction to 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole (CAS No. 33714-05-5)
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole, identified by its CAS number 33714-05-5, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring an indole core structure that is functionalized with aromatic and nitro-substituted ethyl groups. The presence of multiple aromatic rings and nitro functional groups makes this molecule a promising candidate for further exploration in drug discovery and molecular pharmacology.
The indole moiety is a well-known pharmacophore in medicinal chemistry, widely recognized for its biological activity and role in various therapeutic applications. Indole derivatives have been extensively studied for their potential in treating neurological disorders, cancer, inflammation, and infectious diseases. The specific substitution pattern in 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole introduces unique electronic and steric properties that could modulate its interactions with biological targets, making it a subject of interest for structural optimization and lead generation.
In recent years, there has been a surge in research focused on developing novel indole-based compounds with enhanced pharmacological properties. The nitro group in the ethyl chain of this compound not only contributes to its lipophilicity but also serves as a potential site for metabolic transformation, which could influence its bioavailability and duration of action. Additionally, the methoxy substituents on both the phenyl rings enhance the solubility and stability of the molecule, making it more amenable to formulation into drug products.
One of the most compelling aspects of 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged similar indole derivatives to develop molecules with targeted action against specific disease pathways. For instance, studies have shown that indole-based compounds can interact with enzymes and receptors involved in cancer cell proliferation and apoptosis. The structural features of this compound may offer a scaffold for designing inhibitors or activators of such pathways.
The nitroethyl side chain is particularly noteworthy, as it introduces a balance between hydrophobicity and reactivity. This feature could be exploited to fine-tune the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the presence of two 4-methoxyphenyl groups enhances the compound's aromaticity, which is often associated with increased binding affinity to biological targets. Such characteristics make this molecule a valuable asset in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of complex molecules like 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole with biological targets. Molecular docking studies have suggested that this compound may bind to proteins involved in inflammatory responses and neurodegenerative diseases. These predictions are supported by experimental data from preclinical studies, which have demonstrated the efficacy of related indole derivatives in animal models.
The synthesis of 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include nitration of aromatic precursors, formation of the ethyl side chain via nucleophilic substitution, and coupling reactions to assemble the indole core. Advances in synthetic methodologies have made it possible to produce such complex molecules on a scalable basis, facilitating their use in both research and industrial applications.
The pharmacological profile of this compound is still under investigation, but preliminary data suggest that it may exhibit potent activity against certain disease states. For example, studies have indicated that derivatives with similar structures can modulate neurotransmitter release or inhibit inflammatory cytokine production. These effects are particularly relevant in conditions such as depression, anxiety disorders, and autoimmune diseases where neurotransmitter imbalances play a significant role.
In conclusion,2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole (CAS No. 33714-05-5) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmacological agents. Its unique combination of functional groups makes it a versatile scaffold for further chemical modification and biological evaluation. As research continues to uncover new therapeutic targets and mechanisms, this compound holds promise as a precursor for next-generation pharmaceuticals designed to address unmet medical needs.
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